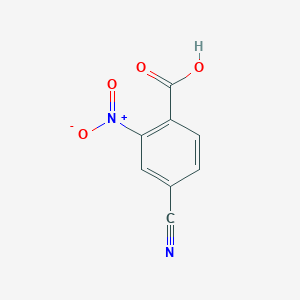

4-Cyano-2-nitrobenzoic acid

Description

Contextualization of Substituted Benzoic Acids in Contemporary Organic Synthesis

Substituted benzoic acids are a class of organic compounds that are foundational to modern organic synthesis. Their derivatives, such as nitrobenzoic acids and halogenated benzoic acids, are crucial intermediates in the production of a wide array of industrial chemicals, pharmaceuticals, dyes, and agricultural chemicals. google.com For instance, nitrobenzoic acid is a precursor for synthesizing compounds like Benzocaine and folic acid in the pharmaceutical industry and is used to create azoic and color cinefilm dyes. google.com The versatility of substituted benzoic acids stems from the reactivity of the benzene (B151609) ring and the carboxylic acid group, which can be modified through various chemical reactions. The introduction of different substituents onto the benzene ring significantly influences the compound's chemical and physical properties, including its reactivity and acidity. mdpi.comchemicalbull.com This allows for the fine-tuning of molecules for specific applications in medicinal chemistry, materials science, and industrial manufacturing. chemicalbull.comsmolecule.comlookchem.com

The synthesis of substituted benzoic acids itself is an area of active research, with methods like liquid phase dioxygen oxidation and the use of various catalysts being explored to improve efficiency and reduce environmental impact. google.comresearchgate.net The presence of electron-withdrawing or electron-donating groups on the benzoic acid core alters the electronic environment of the molecule, which is a key factor in its chemical behavior. mdpi.comevitachem.com

Significance of 4-Cyano-2-nitrobenzoic Acid as a Versatile Synthetic Building Block

Within the diverse family of substituted benzoic acids, this compound stands out as a particularly valuable and versatile building block in organic synthesis. evitachem.com Its molecular structure, featuring a carboxylic acid group, a cyano group (-CN) at the 4-position, and a nitro group (-NO2) at the 2-position, provides multiple reactive sites for further chemical transformations. evitachem.comachemblock.com The presence of the electron-withdrawing cyano and nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group, making it a useful intermediate for creating more complex molecules. evitachem.comchemshuttle.com

The typical synthesis of this compound involves the nitration of 4-cyanobenzoic acid. evitachem.com This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including those with potential biological activities. evitachem.com For example, it is a precursor in the development of pharmaceutical compounds and has been used in the synthesis of kinase inhibitors. evitachem.comchemshuttle.com Its derivatives are also explored for their potential antimicrobial properties. evitachem.com Beyond pharmaceuticals, this compound and its derivatives find applications in the production of dyes and pigments. evitachem.com

The reactivity of its functional groups allows for a range of chemical modifications. The nitro group can be reduced to an amino group, and the cyano group can undergo hydrolysis to form a carboxylic acid or be replaced through nucleophilic substitution. evitachem.com This multi-faceted reactivity makes this compound a highly adaptable component in the toolbox of synthetic chemists.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H4N2O4 | evitachem.comachemblock.combldpharm.comnih.gov |

| Molecular Weight | 192.13 g/mol | evitachem.comachemblock.combldpharm.com |

| Appearance | Solid crystalline substance | evitachem.com |

| CAS Number | 64629-99-8 | achemblock.combldpharm.com |

Overview of Key Research Trajectories and Challenges for this compound

Current research involving this compound is primarily focused on its application as a building block in the synthesis of novel compounds with specific functionalities. In medicinal chemistry, a significant trajectory is the exploration of its derivatives as potential therapeutic agents. evitachem.comfrontiersin.org The ability to modify its structure allows for the generation of libraries of compounds for screening against various biological targets.

In materials science, substituted benzoic acids, including those with cyano and nitro groups, are being investigated for the development of new materials. For instance, the unique electronic properties imparted by these functional groups make them interesting candidates for applications in organic electronics and optoelectronic devices. smolecule.com

Despite its utility, there are challenges associated with the use of this compound. The synthesis and purification of its derivatives can sometimes be complex and may result in low yields, particularly when multiple reaction steps are involved. google.com The reactivity of the multiple functional groups requires careful control of reaction conditions to achieve the desired selective transformations. evitachem.com Furthermore, the synthesis of certain substituted cyanobenzoic acids can be difficult and expensive, which can limit their large-scale application. google.comgoogleapis.com Overcoming these synthetic hurdles and developing more efficient and cost-effective methods for the preparation and modification of this compound and its derivatives remains an active area of research.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPBXHDZDUBSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Cyano 2 Nitrobenzoic Acid and Its Analogues

Retrosynthetic Disconnections and Route Design Considerations

Retrosynthetic analysis of 4-cyano-2-nitrobenzoic acid reveals several potential disconnection points, offering various strategic routes for its synthesis. The primary disconnections involve the carbon-nitrogen bond of the nitro group, the carbon-carbon bond of the cyano group, and the carbon-carbon bond of the carboxylic acid group.

A common retrosynthetic approach involves disconnecting the nitro group, leading to 4-cyanobenzoic acid as a key intermediate. This strategy relies on the nitration of a pre-existing benzoic acid derivative. Another viable disconnection is at the cyano group, suggesting a precursor such as a 4-amino-2-nitrobenzoic acid, which can be converted to the nitrile via a Sandmeyer-type reaction. wikipedia.org Functional group interconversion is also a key consideration; for instance, a methyl group can be a precursor to the carboxylic acid function via oxidation. ucoz.comleah4sci.com This is particularly useful as the methyl group is an ortho-, para-director, facilitating the desired substitution pattern, whereas a carboxylic acid is a meta-director. leah4sci.com

Classical Synthetic Routes to this compound

Regioselective Nitration Strategies for Benzoic Acid Derivatives

The direct nitration of 4-cyanobenzoic acid is a primary method for the synthesis of this compound. evitachem.com This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The conditions, particularly temperature, must be carefully controlled to achieve the desired regioselectivity and prevent over-nitration or degradation of the starting material. evitachem.com The cyano group is a deactivating meta-director, while the carboxylic acid group is also deactivating and meta-directing. However, in this specific case, the nitration occurs at the 2-position, ortho to the carboxylic acid and meta to the cyano group. This outcome is influenced by the combined electronic effects of both substituents.

Recent advancements in nitration methods focus on greener and more selective approaches. chemicalbook.com For instance, the use of aqueous sodium dodecylsulfate with dilute nitric acid has been shown to be a mild and highly regioselective medium for the nitration of certain aromatic compounds. rsc.org While not specifically reported for 4-cyanobenzoic acid, such methods represent a promising area for future development. Another approach involves the use of N-acetoxyphthalimide (NAPI) in combination with metal acetates for the nitration of related compounds, offering high selectivity under milder conditions. researchgate.net

Introduction of the Cyano Group via Sandmeyer-Type Reactions

The Sandmeyer reaction provides a versatile method for introducing a cyano group onto an aromatic ring, starting from an amino group. wikipedia.org In the context of this compound synthesis, a plausible route involves the diazotization of a 4-amino-2-nitrobenzoic acid derivative followed by treatment with a copper(I) cyanide salt. wikipedia.orgjustia.com This approach offers a powerful alternative when direct cyanation is not feasible or when the required amino-substituted precursor is readily available.

The general mechanism of the Sandmeyer reaction involves the formation of a diazonium salt from the aromatic amine, which then undergoes a radical-nucleophilic aromatic substitution catalyzed by a copper(I) salt to yield the corresponding nitrile. wikipedia.org This reaction is widely applicable and has been employed in the synthesis of various benzonitriles. wikipedia.org For instance, p-cyanobenzoic acid can be prepared in good yields from p-aminobenzoic acid using a Sandmeyer reaction in a polyethylene (B3416737) glycol 400 and water solution. researchgate.net

Carboxylic Acid Functionalization and Protecting Group Strategies

In multi-step syntheses, the carboxylic acid group may need to be protected to prevent its interference with subsequent reaction steps. youtube.comslideshare.net Common protecting groups for carboxylic acids include esters, such as methyl, benzyl (B1604629), or tert-butyl esters. libretexts.org The choice of protecting group depends on the specific reaction conditions to be employed and the ease of deprotection.

| Protecting Group | Introduction Method | Removal Conditions |

| Methyl Ester | Treatment with methanol (B129727) in the presence of an acid catalyst. youtube.com | Acid or base hydrolysis. libretexts.org |

| Benzyl Ester | Reaction with benzyl alcohol. | Hydrogenolysis. libretexts.org |

| tert-Butyl Ester | Reaction with isobutylene (B52900) in the presence of an acid catalyst. youtube.com | Acid-catalyzed hydrolysis. libretexts.org |

| Silyl (B83357) Esters | Reaction with a silyl halide. | Acid, base, or fluoride (B91410) ions. libretexts.org |

These protecting groups can be strategically employed to mask the reactivity of the carboxylic acid while other transformations are carried out on the aromatic ring. For example, if a reaction requires a strong base that would deprotonate the carboxylic acid, esterification provides a neutral functional group that is unreactive under these conditions. youtube.com The protecting group can then be removed in a final step to regenerate the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) can be a powerful tool for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group. acs.orgresearchgate.net In the context of this compound synthesis, an SNAr reaction could potentially be used to introduce the cyano group by displacing a suitable leaving group, such as a halide, from a 4-halo-2-nitrobenzoic acid precursor.

For an SNAr reaction to proceed, the leaving group must be positioned ortho or para to a strong electron-withdrawing group. In the case of a 4-halo-2-nitrobenzoic acid, the nitro group at the 2-position would activate the halide at the 4-position for nucleophilic attack. A synthesis of the related 4-cyano-3-nitrobenzoic acid has been reported via the reaction of 4-chloro-3-nitrobenzoic acid with cuprous cyanide in quinoline (B57606) at high temperatures. prepchem.com A similar strategy could conceivably be applied to the synthesis of the 2-nitro isomer. The reaction of p-nitrobenzonitrile with nucleophiles has also been studied, demonstrating the activating effect of the nitro group in SNAr reactions. nih.gov

Modern and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. chemicalbook.com This includes the use of greener reagents, milder reaction conditions, and catalytic methods to improve efficiency and reduce waste. researchgate.netresearchgate.net

In the context of this compound synthesis, several modern approaches hold promise. For instance, the use of solid acid catalysts, such as zeolites, for esterification reactions offers a recyclable and environmentally benign alternative to traditional acid catalysts. scirp.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in various organic transformations, including nitration and esterification. chemicalbook.comscirp.org

Furthermore, the development of biocatalytic methods and the use of renewable feedstocks are gaining traction. scirp.org For example, the fermentative production of aminobenzoic acids from renewable resources could provide a sustainable starting point for the synthesis of cyanobenzoic acids via Sandmeyer reactions. researchgate.netscirp.org Indirect electrosynthesis methods are also being explored for the oxidation of substituted toluenes to benzoic acids, offering a green alternative to traditional oxidation methods that often use stoichiometric and hazardous oxidizing agents. google.com These innovative approaches are paving the way for more sustainable and efficient syntheses of this compound and other valuable chemical intermediates.

Catalytic Synthesis Protocols and Catalyst Development

The catalytic synthesis of this compound and its analogues often involves the transformation of functional groups on a pre-existing benzene (B151609) ring. A common strategy is the cyanation of a halogenated precursor, such as 4-chloro-3-nitrobenzoic acid. This reaction can be achieved using cuprous cyanide in the presence of a base like quinoline, often with the addition of cuprous chloride. The mixture is typically heated to high temperatures, around 180°C, under an inert atmosphere to drive the reaction to completion. prepchem.com

Another catalytic approach involves the oxidation of a methyl group to a carboxylic acid. For instance, 2-methyl-4-nitrobenzonitrile (B182990) can be oxidized to this compound. However, this method can present challenges, as the oxidation of a methyl group in the presence of a nitrile can lead to low yields and complicated purification processes. google.com The industrial production of similar compounds, like benzoic acid, often utilizes cobalt or manganese naphthenates as catalysts for the partial oxidation of toluene (B28343) with oxygen. wikipedia.org This highlights the importance of catalyst selection in achieving high yields and selectivity.

The development of novel catalysts is an ongoing area of research. For example, a bipyridine-cyclopalladated ferrocenylimine complex has been shown to catalyze the addition of arylboronic acids to nitriles in aqueous media, offering a more environmentally friendly alternative to traditional methods that use Grignard or organolithium reagents. organic-chemistry.org While not a direct synthesis of this compound, this methodology demonstrates the potential for developing new catalytic systems for the synthesis of its analogues.

In the context of related compounds, the synthesis of 2-R-substituted 4-cyanobenzoic acid derivatives has been achieved through a multi-step process involving the hydrogenation of a nitro group to an amino group, followed by a Sandmeyer reaction to introduce the cyano group. google.com This highlights the versatility of catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or nickel, in the synthesis of complex aromatic compounds. google.com

Green Chemistry Principles Applied to Synthesis (e.g., Aqueous Media, Solvent-Free Methods, Electrochemical)

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. This has led to the exploration of alternative reaction media, solvent-free conditions, and electrochemical approaches for the synthesis of this compound and its analogues.

Aqueous Media:

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and non-flammability. Research has shown that various reactions for the synthesis of nitriles and benzoic acids can be successfully carried out in aqueous media. For instance, the synthesis of nitriles from aldoximes has been achieved using aldoxime dehydratases in aqueous buffer systems. mdpi.com While not directly applied to this compound, this biocatalytic approach demonstrates the potential of enzymatic methods in green synthesis.

Furthermore, palladium-catalyzed additions of arylboronic acids to nitriles have been successfully conducted in aqueous media, highlighting the potential for developing water-tolerant catalytic systems for the synthesis of related compounds. organic-chemistry.org The reduction of nitriles to aldehydes has also been demonstrated in aqueous media using photochemically generated hydrated electrons. rsc.org

Solvent-Free Methods:

Solvent-free reactions offer several advantages, including reduced waste, lower costs, and often, milder reaction conditions. The esterification of substituted benzoic acids with alcohols has been achieved under solvent-free conditions using a modified Montmorillonite K10 clay as a solid acid catalyst. ijstr.org This approach avoids the use of hazardous mineral acids and simplifies product isolation.

Electrochemical Synthesis:

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical synthesis, often proceeding with high selectivity and without the need for harsh reagents. The electrochemical reduction of nitroarenes is a well-established technique that can be applied to the synthesis of various functionalized anilines, which are precursors to many important compounds. researchgate.net For example, a practical electrochemical method for synthesizing aryliminophosphoranes from nitro(hetero)arenes in a continuous-flow system has been developed. researchgate.net

Table 1: Comparison of Green Synthesis Approaches

| Principle | Method | Example Reaction | Advantages |

|---|---|---|---|

| Aqueous Media | Biocatalysis | Synthesis of nitriles from aldoximes using aldoxime dehydratases mdpi.com | Environmentally benign, mild conditions, high selectivity. |

| Metal Catalysis | Palladium-catalyzed addition of arylboronic acids to nitriles organic-chemistry.org | Reduced use of organic solvents, potential for catalyst recycling. | |

| Solvent-Free | Solid Acid Catalysis | Esterification of benzoic acids using modified Montmorillonite K10 ijstr.org | Reduced waste, simplified workup, avoidance of hazardous acids. |

| Electrochemical | Reductive Cyclization | Synthesis of 1-hydroxyquinol-4-ones from 2-nitrobenzoic acids researchgate.net | High selectivity, mild conditions, avoids harsh chemical reagents. |

| Continuous Flow | Synthesis of aryliminophosphoranes from nitroarenes researchgate.net | Scalability, elimination of supporting electrolyte. |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, related transformations have been successfully implemented in continuous flow systems.

A notable example is the direct preparation of nitriles from carboxylic acids in a continuous-flow protocol. acs.orgnih.gov This method utilizes an acid-nitrile exchange reaction with acetonitrile (B52724), which acts as both the solvent and the cyano source, at high temperatures and pressures. acs.orgnih.govresearchgate.netdatapdf.com For instance, the conversion of benzoic acid to benzonitrile (B105546) can be achieved in 25 minutes at 350 °C and 65 bar, where acetonitrile is in its supercritical state. acs.orgnih.gov This approach is particularly advantageous as it proceeds without the need for any catalyst or additives, simplifying the workup procedure. acs.orgnih.govresearchgate.netdatapdf.com

The use of microreactor technology in flow chemistry allows for the safe and controlled execution of reactions at high temperatures and pressures, which would be hazardous on a larger scale in a batch reactor. datapdf.com This technology could be particularly beneficial for the synthesis of this compound, which may require harsh reaction conditions.

Furthermore, flow chemistry has been successfully applied to the synthesis of various pharmaceutically important compounds, demonstrating its versatility and potential for industrial-scale production. nih.govresearchgate.net For example, the synthesis of 1,2,4-triazole (B32235) and 1,2,4-oxadiazole (B8745197) libraries has been achieved using an integrated synthesis and purification platform in a continuous flow reactor. nih.gov The development of flow-based methods for reactions such as nitration, cyanation, and oxidation could pave the way for a more efficient and sustainable continuous synthesis of this compound.

Purification and Isolation Methodologies for High Purity this compound

The purification and isolation of this compound are crucial steps in its synthesis to ensure a high-purity product suitable for subsequent applications. The choice of purification method depends on the nature of the impurities present in the crude product.

A common and effective technique for the purification of this compound and its analogues is column chromatography . For the synthesis of 4-cyano-3-nitrobenzoic acid, the crude product was purified by chromatography on silica (B1680970) gel, using a mixture of dichloromethane (B109758) and acetic acid (98:2) as the eluent. prepchem.com This method allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase. In another instance, the residue from a reaction was purified by column chromatography on silica gel with an eluent of cyclohexane (B81311) and ethyl acetate (B1210297) (4:1) to yield 4-cyano-N-[2,6-dibromo-4-(1,2,2,3,3,3-hexafluoro-1-trifluoromethylpropyl)phenyl]-3-nitrobenzamide. ambeed.com

Recrystallization is another widely used technique for purifying solid organic compounds. Benzoic acid, a related compound, is often purified by recrystallization from water due to its high solubility in hot water and poor solubility in cold water. wikipedia.org This method is particularly safe as it avoids the use of organic solvents. wikipedia.org For the synthesis of benzoic acid from benzaldehyde, the crude product is recrystallized from water after precipitation with hydrochloric acid. chemrj.org

Extraction is frequently employed as an initial purification step to separate the product from the reaction mixture. In the synthesis of 4-cyano-3-nitrobenzoic acid, after dissolving the reaction mixture in concentrated hydrochloric acid and diluting with water, the product was extracted with ethyl acetate. prepchem.com The combined organic layers were then washed with aqueous NaH2PO4 and brine before being dried over MgSO4. prepchem.com Similarly, in a process for preparing benzoic acid derivatives, the product was extracted with ethyl acetate, and the organic solution was washed with water before the solvent was evaporated. googleapis.com

For compounds that are difficult to purify by standard methods, other techniques may be employed. For example, in the synthesis of a benzimidazole (B57391) derivative, the crude product was partially purified by slurrying in methanol and then collecting the solid by filtration. orgsyn.org

The purity of the final product is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. googleapis.comrsc.org Melting point determination can also provide an indication of purity. googleapis.comrsc.org

Table 2: Purification Techniques for this compound and Analogues

| Purification Technique | Description | Example Application |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid support. | Purification of 4-cyano-3-nitrobenzoic acid on silica gel with a dichloromethane/acetic acid eluent. prepchem.com |

| Recrystallization | Purification based on differences in solubility at different temperatures. | Purification of benzoic acid from hot water. wikipedia.org |

| Extraction | Separation based on differential solubility in two immiscible liquids. | Extraction of 4-cyano-3-nitrobenzoic acid from an aqueous acidic solution into ethyl acetate. prepchem.com |

| Washing | Removal of impurities by washing the organic phase with aqueous solutions. | Washing of the ethyl acetate extract with aqueous NaH2PO4 and brine. prepchem.com |

| Drying | Removal of residual water from the organic solvent. | Drying the organic phase over anhydrous MgSO4. prepchem.com |

Chemical Reactivity and Transformation Mechanisms of 4 Cyano 2 Nitrobenzoic Acid

Reactivity at the Carboxyl Group

The carboxyl group is a primary site for transformations, enabling the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxyl group of 4-Cyano-2-nitrobenzoic acid readily undergoes esterification and amidation, common reactions for carboxylic acids, to produce various derivatives.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.comtruman.edu For nitrobenzoic acids, common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). truman.edugoogle.com For instance, the reaction with methanol (B129727) in the presence of sulfuric acid yields methyl 4-cyano-2-nitrobenzoate. aztecbiotech.com

Amidation: The synthesis of amides from this compound requires converting the carboxylic acid into a more reactive intermediate, as direct reaction with an amine is generally inefficient. This is often achieved by first converting the carboxylic acid to an acyl chloride or by using peptide coupling agents. These reagents activate the carboxyl group, facilitating nucleophilic attack by an amine to form the corresponding amide derivative. google.com

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 4-cyano-2-nitrobenzoate) | Reflux in excess alcohol truman.edu |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) or conversion to Acyl Chloride (SOCl₂) | Amide | Varies with activating agent |

Decarboxylation Pathways and Mechanism Elucidation

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). learncbse.in For aromatic carboxylic acids, this process typically requires high temperatures. The presence of strong electron-withdrawing groups, such as the nitro and cyano groups on this compound, can facilitate this reaction.

Studies on the thermal decarboxylation of nitrobenzoic acid isomers in solvents like glycerol (B35011) and aniline (B41778) have elucidated the potential mechanisms. oup.comoup.com

SE1 (Unimolecular Electrophilic Substitution): This mechanism involves the slow, rate-determining cleavage of the bond between the aromatic ring and the carboxyl carbon, forming an aryl anion intermediate. The presence of electron-withdrawing groups like nitro and cyano stabilizes this negatively charged intermediate, thus facilitating the SE1 pathway. oup.com The reaction rate is often faster in basic solvents like aniline, which promotes the initial deprotonation of the carboxylic acid. oup.comoup.com

SE2 (Bimolecular Electrophilic Substitution): In this mechanism, a proton or a protonated solvent molecule attacks the carbon atom to which the carboxyl group is attached, leading to the cleavage of the C-C bond. This pathway is more likely for ortho-substituted isomers in certain solvents. oup.comoup.com

For this compound, the combined electron-withdrawing effect of the ortho-nitro group and the para-cyano group would strongly favor a decarboxylation pathway involving the formation of a stabilized aryl anion, suggesting a propensity for the SE1 mechanism.

Reduction to Aldehyde and Alcohol Derivatives

The selective reduction of the carboxyl group in the presence of a reducible nitro group presents a significant chemoselectivity challenge.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. youtube.comlibretexts.org However, LiAlH₄ is generally unselective and would also reduce the nitro group, often leading to azo compounds. commonorganicchemistry.commasterorganicchemistry.com A more selective reagent for reducing carboxylic acids in the presence of nitro groups is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF). This reagent preferentially reduces the carboxyl group to a primary alcohol while leaving the nitro group intact. researchgate.net

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is difficult because aldehydes are more easily reduced than carboxylic acids. savemyexams.com Therefore, the aldehyde intermediate is typically reduced further to the alcohol. libretexts.org Isolating the aldehyde requires a two-step process: first, the carboxylic acid is reduced completely to the primary alcohol (e.g., using BH₃·THF), and then the resulting alcohol is carefully oxidized back to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

| Target Product | Reagent(s) | Selectivity Notes |

|---|---|---|

| Primary Alcohol | Borane-tetrahydrofuran complex (BH₃·THF) | Selective for the carboxyl group; does not reduce the nitro group. researchgate.net |

| Aldehyde | 1. BH₃·THF 2. Pyridinium chlorochromate (PCC) | Requires a two-step reduction-oxidation sequence. |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Not selective; also reduces the nitro group. commonorganicchemistry.com |

Reactivity at the Nitro Group

The nitro group is a key functional handle, primarily undergoing reduction or activating the ring for nucleophilic substitution.

Reduction to Amino and Hydroxylamino Derivatives

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives. wikipedia.org

Reduction to Amino Derivatives: The conversion of the nitro group to a primary amine (-NH₂) is readily achieved with a variety of reagents.

Catalytic Hydrogenation: This is a common and clean method, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org This method is highly effective for reducing aromatic nitro groups.

Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective methods for this reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild option that is tolerant of many other functional groups. commonorganicchemistry.com

Rhodium(I) complexes have been shown to be highly chemoselective catalysts for the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, leaving the carboxylic acid group untouched. researchgate.net This suggests similar selectivity could be achieved for this compound.

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can yield the hydroxylamino (-NHOH) derivative. This transformation requires milder and more controlled reaction conditions. A common method involves the use of zinc dust in the presence of an aqueous solution of ammonium (B1175870) chloride. wikipedia.org

Role of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and react with electrophiles, the presence of potent electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) can reverse this polarity. These groups decrease the electron density of the ring, making it susceptible to attack by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). libretexts.org

The SNAr mechanism proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Loss of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the same carbon atom.

For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization. libretexts.orgquora.com

In this compound, both the nitro group and the cyano group are strong activating groups for SNAr. If a suitable leaving group (like a halogen) were present at a position ortho or para to the nitro group (e.g., in a derivative like 4-cyano-5-fluoro-2-nitrobenzoic acid), the nitro group would strongly facilitate its displacement by a nucleophile. stackexchange.com The nitro group's role is therefore to activate the ring and stabilize the key reaction intermediate, making the substitution reaction possible. nih.gov

Reactivity at the Cyano Group

The cyano group of this compound is a versatile functional group that undergoes a variety of chemical transformations. Its reactivity is influenced by the presence of the electron-withdrawing nitro and carboxylic acid groups on the aromatic ring.

The hydrolysis of the nitrile functionality in this compound can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This process involves the nucleophilic attack of water on the electrophilic carbon of the cyano group. openstax.org

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrogen atom of the cyano group is protonated, increasing the electrophilicity of the carbon atom. lumenlearning.com

Nucleophilic Attack: A water molecule attacks the carbon of the nitrile. lumenlearning.com

Proton Transfer: A proton is transferred to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to the more stable amide.

Further Hydrolysis: Under the acidic conditions, the amide is subsequently hydrolyzed to the carboxylic acid and an ammonium ion. libretexts.org

Under alkaline conditions, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.org This initially forms a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbon of the cyano group.

Protonation: The resulting intermediate is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to the amide.

Further Hydrolysis: The amide is then hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. libretexts.org

Controlled hydrolysis, sometimes using specific reagents or milder conditions, can be employed to stop the reaction at the amide stage. stackexchange.com

| Hydrolysis Condition | Initial Product | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | Amide intermediate | Carboxylic acid derivative |

| Alkaline (e.g., NaOH, heat) | Carboxylate salt and ammonia | Carboxylic acid derivative |

The cyano group of this compound can be reduced to form either an aldehyde or a primary amine. The choice of reducing agent is crucial for determining the outcome of the reaction.

Reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. libretexts.org Given the presence of a carboxylic acid and a nitro group, which are also reducible, chemoselectivity can be a significant challenge. The nitro group can also be reduced to an amine under various conditions, including catalytic hydrogenation or using metals like iron or tin in the presence of acid. masterorganicchemistry.comresearchgate.netorganic-chemistry.org

For the selective reduction of the cyano group to an aldehyde, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. libretexts.org The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate which is then hydrolyzed upon workup to yield the aldehyde. libretexts.org

| Reducing Agent | Product of Cyano Group Reduction | Notes |

| LiAlH₄ | Primary Amine | Strong reducing agent, may also reduce the nitro and carboxylic acid groups. libretexts.org |

| DIBAL-H | Aldehyde | Milder reducing agent, allows for partial reduction to the imine intermediate, which hydrolyzes to an aldehyde. libretexts.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Primary Amine | Can also reduce the nitro group to an amine. masterorganicchemistry.com |

The polarized carbon-nitrogen triple bond of the cyano group is electrophilic and susceptible to attack by various nucleophiles. openstax.org This reactivity is enhanced by the electron-withdrawing nature of the nitro and carboxylic acid substituents on the aromatic ring.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile carbon. This addition forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. libretexts.org This provides a synthetic route to introduce a new carbon-carbon bond and a ketone functional group.

Other nucleophiles, such as thiols, can also add to the nitrile group, particularly in the context of specific activation, as seen in bioorthogonal chemistry where cyanobenzothiazoles react with N-terminal cysteines. nih.gov The general principle involves the nucleophilic attack of the sulfur atom on the electrophilic nitrile carbon. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the benzene (B151609) ring of this compound is severely deactivated towards EAS due to the presence of three strong electron-withdrawing groups: the cyano (-CN) group, the nitro (-NO₂) group, and the carboxylic acid (-COOH) group. makingmolecules.comvanderbilt.edu

In electrophilic aromatic substitution, the existing substituents on the benzene ring determine the position of the incoming electrophile. makingmolecules.com Electron-withdrawing groups are deactivating and, with the exception of halogens, are generally meta-directing. youtube.comlibretexts.org

In the case of this compound, all three substituents (-COOH at C1, -NO₂ at C2, and -CN at C4) are deactivating and meta-directing. youtube.com This means they direct incoming electrophiles to the positions meta to themselves.

The -COOH group at C1 directs to C3 and C5.

The -NO₂ group at C2 directs to C4 and C6. However, C4 is already substituted.

The -CN group at C4 directs to C2 and C6. However, C2 is already substituted.

Considering the directing effects of all three groups, the potential sites for electrophilic attack are C3, C5, and C6. The cumulative deactivating effect of these three substituents makes any electrophilic aromatic substitution reaction on this molecule extremely difficult to achieve and would require very harsh reaction conditions. The positions ortho and para to these deactivating groups are particularly deactivated because the resonance structures of the cationic intermediate (arenium ion) would place a positive charge adjacent to the positively polarized carbon of the substituent. youtube.com

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | C1 | Deactivating | meta |

| -NO₂ | C2 | Deactivating | meta |

| -CN | C4 | Deactivating | meta |

Halogenation of aromatic rings is a typical electrophilic aromatic substitution reaction that involves the introduction of a halogen (e.g., Cl, Br). wikipedia.org This reaction usually requires a Lewis acid catalyst, such as FeCl₃ or AlBr₃, to generate a more potent electrophile. libretexts.org For a highly deactivated ring like that of this compound, forcing conditions would be necessary, and the reaction may not proceed at all. If a reaction were to occur, the halogen would be directed to one of the less deactivated positions, likely C5 or C6, based on the combined directing effects of the existing groups.

Sulfonation is another classic EAS reaction, typically carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comlibretexts.org The electrophile is SO₃ or protonated SO₃. masterorganicchemistry.comlibretexts.org Sulfonation is often a reversible process. libretexts.orglibretexts.org Similar to halogenation, the sulfonation of this compound would be exceptionally challenging due to the profound deactivation of the aromatic ring. If substitution were to be forced, it would be expected to occur at a meta position relative to the deactivating groups.

Chemo- and Regioselective Functional Group Interconversions

The trifunctional nature of this compound, possessing a carboxylic acid, a nitro group, and a cyano group on a single aromatic ring, presents a significant challenge and opportunity in synthetic chemistry. The distinct reactivity of each functional group allows for a variety of chemo- and regioselective transformations, enabling the targeted modification of one group while preserving the others. The success of such transformations hinges on the careful selection of reagents and reaction conditions that exploit the differential reactivity of the functional groups.

Selective Reduction of the Nitro Group

The most common and well-documented selective transformation involving this compound and related structures is the reduction of the nitro group to a primary amine. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Achieving this selectivity requires mild reducing agents that will not affect the more resilient cyano and carboxylic acid functionalities.

A variety of methods have been established for the selective reduction of aromatic nitro groups in the presence of other reducible moieties. scispace.com Catalytic hydrogenation is a widely used technique, though the choice of catalyst and conditions is crucial to prevent the reduction of the nitrile. commonorganicchemistry.com For instance, while palladium on carbon (Pd/C) is a common choice, platinum-based catalysts are sometimes preferred to maintain the integrity of the cyano group. stackexchange.com

Chemical reducing agents are often employed to achieve high chemoselectivity. Tin(II) chloride (SnCl₂) in an acidic medium or in an alcohol solvent is a classic and highly effective reagent for reducing aromatic nitro groups without affecting nitriles or carboxylic acids. stackexchange.comguidechem.com Other metal-based systems, such as iron (Fe) or zinc (Zn) in acetic acid, also provide mild conditions suitable for this selective transformation. commonorganicchemistry.comresearchgate.net These methods are advantageous as they are generally not harsh enough to hydrolyze the nitrile or reduce the carboxylic acid.

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity Notes |

| SnCl₂·2H₂O | Ethanol, 70 °C | Highly selective for the nitro group; does not affect cyano, ester, or halogen groups. stackexchange.comguidechem.com |

| H₂ / Platinum on Carbon (Pt/C) | Low hydrogen pressure | Preferred over Pd/C for substrates containing nitriles to avoid nitrile reduction. stackexchange.com |

| Iron (Fe) / Acetic Acid | Acidic conditions | Mild conditions that provide good selectivity for nitro group reduction. commonorganicchemistry.com |

| Zinc (Zn) / Acetic Acid | DCM, room temperature | Mild and slow reaction, offering high selectivity. researchgate.net |

| Co₂(CO)₈ / H₂O | DME, room temperature | Selectively reduces nitro groups in the presence of carbonyls and halides. scispace.com |

Selective Transformations of the Carboxylic Acid Group

The carboxylic acid group in this compound can be selectively converted into various derivatives, such as esters, amides, and acyl halides, using standard synthetic protocols. google.com

Esterification: Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), proceeds readily without impacting the nitro or cyano groups.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. These conditions are generally compatible with the other functional groups.

Reduction: The selective reduction of the carboxylic acid to a primary alcohol is challenging in the presence of a nitro group, as most powerful hydrides like lithium aluminum hydride (LiAlH₄) would also reduce the nitro and cyano groups. fiveable.meimperial.ac.uk However, borane (BH₃) is known to selectively reduce carboxylic acids in the presence of other functional groups like esters and nitriles, offering a potential pathway for this specific transformation. fiveable.me

Table 2: Selective Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product Functional Group |

| Esterification | R-OH, H⁺ (cat.) | Ester (-COOR) |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) |

| Reduction | BH₃·THF | Primary Alcohol (-CH₂OH) |

Selective Transformations of the Cyano Group

The cyano group is generally the least reactive of the three functionalities on the this compound ring under many conditions. However, it can be selectively transformed with the appropriate choice of reagents.

Hydrolysis: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. ebsco.com This typically requires harsh conditions (strong acid or base and heat), which could potentially affect the other groups. However, controlled partial hydrolysis to the amide (4-carbamoyl-2-nitrobenzoic acid) might be achievable under specific enzymatic or milder catalytic conditions.

Reduction: The reduction of a nitrile to a primary amine requires potent reducing agents like LiAlH₄ or catalytic hydrogenation under more forcing conditions. imperial.ac.uklibretexts.org These conditions would simultaneously reduce the nitro and carboxylic acid groups. Therefore, selectively reducing the cyano group in this compound would likely necessitate a multi-step approach involving the protection of the other two functional groups.

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon, which after hydrolysis, yields a ketone. libretexts.org This reaction's selectivity would depend on the reactivity of the organometallic reagent towards the other functional groups.

Table 3: Potential Interconversions of the Cyano Group

| Reaction | Reagents | Product Functional Group | Selectivity Challenges |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide (-CONH₂), then Carboxylic Acid (-COOH) | Harsh conditions may affect other groups. |

| Reduction | LiAlH₄ or H₂/Catalyst (forcing) | Primary Amine (-CH₂NH₂) | Reagents will also reduce nitro and carboxyl groups. |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Ketone (-COR) | Potential for side reactions with the carboxylic acid proton. |

Advanced Analytical Characterization Methodologies in Research on 4 Cyano 2 Nitrobenzoic Acid

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Complex Structures

Spectroscopy plays a pivotal role in the structural characterization and mechanistic investigation of reactions involving 4-Cyano-2-nitrobenzoic acid. By probing the interactions of molecules with electromagnetic radiation, these techniques offer a window into the atomic and molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 4-cyano-3-nitrobenzoic acid, in DMSO-d6, characteristic signals are observed at δ 8.31 (d, 1H), 8.41 (dd, 1H), and 8.68 (d, 1H), corresponding to the protons on the aromatic ring. prepchem.com For aromatic compounds in general, proton signals typically appear in the downfield region of 6.5-8.0 ppm. libretexts.org The chemical shifts of carbon atoms in aromatic rings are generally observed between 120-170 ppm in ¹³C NMR spectra. researchgate.net

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are employed to establish connectivity between protons and carbons, which is crucial for assigning complex spectra and confirming the structure of novel derivatives. Solid-state NMR spectroscopy offers further insights into the structure and dynamics of this compound in the solid phase, providing information on intermolecular interactions and crystalline packing. nih.gov This is particularly valuable for studying nitrobenzenes and their derivatives. sigmaaldrich.com

Table 1: Representative ¹H NMR Data for a Cyano-Nitrobenzoic Acid Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.68 | d | 1H | Aromatic H |

| 8.41 | dd | 1H | Aromatic H |

| 8.31 | d | 1H | Aromatic H |

Data for 4-cyano-3-nitrobenzoic acid in DMSO-d6. prepchem.com

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying and tracking functional groups during chemical transformations of this compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their vibrational modes.

The FT-IR and FT-Raman spectra of related compounds like 4-cyanobenzoic acid have been extensively studied. researchgate.net For instance, the characteristic C≡N stretching vibration in 4-cyanobenzoic acid is observed around 2240 cm⁻¹ in the IR spectrum and 2239 cm⁻¹ in the Raman spectrum. rasayanjournal.co.in The C=O stretching vibration of the carboxylic acid group typically appears in the range of 1740–1660 cm⁻¹. mdpi.com In the case of benzoic acid, this vibration is observed around 1680-1700 cm⁻¹. znaturforsch.com The nitro group (NO₂) exhibits symmetric and asymmetric stretching vibrations, which are typically found in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

By monitoring the appearance, disappearance, or shifting of these characteristic bands, researchers can follow the progress of a reaction, identify intermediates, and confirm the formation of the desired product. For example, the reduction of the nitro group to an amino group would be indicated by the disappearance of the NO₂ stretching bands and the appearance of N-H stretching bands.

Table 2: Key Vibrational Frequencies for Functional Groups in Nitrobenzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2230 - 2240 | rasayanjournal.co.in |

| Carbonyl (C=O) | Stretching | 1680 - 1740 | mdpi.com |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | capes.gov.br |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | capes.gov.br |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). scripps.eduwaters.com It is an essential tool for monitoring the progress of reactions involving this compound and for confirming the identity of products, especially in complex mixtures. nih.gov

Various ionization techniques can be employed, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate gas-phase ions from the analyte molecules. nih.govresearchgate.net For instance, in the analysis of a reaction mixture, the disappearance of the molecular ion peak corresponding to this compound and the appearance of a new peak corresponding to the expected product would indicate the progression of the reaction.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound, which is crucial for confirming the identity of newly synthesized molecules. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing valuable structural information.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds in complex mixtures. These methods are also crucial for assessing the purity of synthesized products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile and thermally labile compounds. ekb.eg The development of a robust HPLC method is essential for the quality control and purity assessment of this compound. A typical reverse-phase HPLC method would utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase. sielc.com

Method development involves optimizing various parameters, including the column type, mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid), flow rate, and detection wavelength. nih.govoup.comunipi.it For nitrobenzoic acids, UV detection is commonly employed, as the aromatic ring and nitro group provide strong chromophores.

Validation of the developed HPLC method is crucial to ensure its accuracy, precision, linearity, and sensitivity, following guidelines such as those from the International Conference on Harmonisation (ICH). ekb.eg A validated HPLC method can be used to quantify the purity of this compound and to detect and quantify any impurities present.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be converted into a more volatile derivative through a process called derivatization. For example, the carboxylic acid group can be esterified to form a methyl or ethyl ester, which is more amenable to GC analysis.

The derivatized sample is then injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC-MS provides both retention time data for identification and mass spectral data for structural confirmation. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, are not available at this time.

Were the data available, the analysis would focus on several key aspects:

Molecular Conformation: Determining the planarity of the benzene (B151609) ring and the torsion angles of the carboxylic acid and nitro substituents relative to the ring. Steric hindrance between the adjacent nitro and carboxylic acid groups would likely force the carboxyl group out of the plane of the aromatic ring.

Intermolecular Interactions: Identifying and quantifying the non-covalent forces that stabilize the crystal lattice. For this compound, the primary intermolecular interaction would be the characteristic hydrogen bonding between the carboxylic acid moieties of adjacent molecules, typically forming a centrosymmetric dimer motif. Other potential interactions would include dipole-dipole interactions involving the polar cyano and nitro groups, and possible π-π stacking between the aromatic rings of neighboring molecules.

The detailed findings from such a study would be presented in crystallographic data tables.

Table 1: Hypothetical Example of Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C₈H₄N₂O₄ |

| Formula weight | 192.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z (molecules per unit cell) | 4 |

Table 2: Hypothetical Example of Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O—H···O (Carboxylic acid dimer) | 0.85 | 1.80 | 2.65 | 175 |

| C—H···N (Aromatic C-H to Cyano) | 0.95 | 2.50 | 3.40 | 158 |

| C—H···O (Aromatic C-H to Nitro) | 0.95 | 2.45 | 3.35 | 160 |

These tables are for illustrative purposes only to demonstrate the type of data obtained from an X-ray crystallography experiment. The values are not based on experimental results for this compound.

Without an experimental crystal structure, a definitive analysis of the solid-state architecture and intermolecular interactions of this compound remains speculative. Future crystallographic studies are required to provide these critical insights.

Computational and Theoretical Investigations of 4 Cyano 2 Nitrobenzoic Acid

Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens to examine the intrinsic properties of molecules. For 4-Cyano-2-nitrobenzoic acid, these methods elucidate the distribution of electrons and predict its reactivity, which is governed by the presence of three key functional groups on the benzene (B151609) ring: a carboxylic acid, a nitro group, and a cyano group.

Density Functional Theory (DFT) is a widely used computational method that provides a favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size. google.comresearchgate.netarxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

For this compound, geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles. The presence of the bulky and electron-withdrawing nitro and carboxylic acid groups ortho to each other likely induces some steric strain, potentially causing the functional groups to twist slightly out of the plane of the benzene ring to achieve a more stable conformation.

Once the geometry is optimized, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which maps the charge distribution and indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the nitro and carboxyl groups, along with the nitrogen of the cyano group, would exhibit negative potential, while the hydrogen of the carboxylic acid and regions of the aromatic ring would show positive potential.

Table 1: Representative Theoretical Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-COOH | ~1.49 Å | |

| C-NO₂ | ~1.48 Å | |

| C-CN | ~1.45 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| N=O | ~1.22 Å | |

| Bond Angles | C-C-C (aromatic) | ~118° - 122° |

| C-C-COOH | ~121° | |

| C-C-NO₂ | ~119° | |

| O=C-O | ~123° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. The energy of the LUMO is related to the electron affinity, showing its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups is expected to significantly lower the energies of both the HOMO and LUMO. This effect generally leads to a smaller HOMO-LUMO gap, suggesting higher reactivity and making the molecule a good electron acceptor. The HOMO is likely distributed over the benzene ring and the carboxylic acid group, while the LUMO is expected to be localized primarily on the nitrobenzene (B124822) portion of the molecule, reflecting the strong electron-accepting character of the nitro group. researchgate.net

From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated to quantify the molecule's behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Table 2: Global Chemical Reactivity Indices Derived from FMO Theory

| Index | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | (ELUMO + EHOMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. It allows for the study of transient species and high-energy states that are often difficult or impossible to observe experimentally.

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). The transition state represents the energy maximum along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Identifying the structure and energy of the TS is crucial for understanding the reaction mechanism and calculating the activation energy (Ea), which determines the reaction rate.

Computational methods can locate the TS geometry. Once found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, providing key thermodynamic and kinetic information.

Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can dramatically influence reaction pathways and rates. ucsb.eduspringernature.comrsc.org Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. This method is more computationally intensive but can explicitly model specific interactions like hydrogen bonding, which can be critical for accurately describing the reaction mechanism. nih.govmiami.edu

For a polar molecule like this compound, solvent effects are significant. A polar solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. Computational models can be used to compare reaction profiles in different solvents, aiding in the selection of optimal reaction conditions. Similarly, the effect of a catalyst can be modeled by including the catalytic species in the calculations and determining how it alters the energy profile by providing a lower-energy reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative stabilities. This compound possesses flexibility due to rotation around the single bonds connecting the carboxylic acid and nitro groups to the aromatic ring.

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of a molecule. aip.org In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule, revealing how it flexes, vibrates, and converts between different conformations. rsc.orgnih.gov

By running an MD simulation, one can generate a large ensemble of conformations and analyze their energies and geometries. nih.gov This allows for the identification of the most populated low-energy conformers and the energy barriers for interconversion between them. researchgate.net For this compound, MD simulations could reveal the preferred orientation of the -COOH and -NO₂ groups relative to the ring and to each other, which is crucial for understanding its intermolecular interactions, such as crystal packing or binding to a biological target.

Intermolecular Interactions and Supramolecular Assembly Prediction of this compound

The primary intermolecular interactions expected to dominate the supramolecular assembly of this compound are hydrogen bonds, π-π stacking interactions, and other weaker electrostatic interactions involving the cyano and nitro functionalities.

Predicted Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| O···H/H···O | ~40-50% | Dominant interactions corresponding to strong carboxylic acid dimers and weaker C—H···O hydrogen bonds involving the nitro and carbonyl groups. |

| C···H/H···C | ~15-25% | Represents contacts between aromatic rings, contributing to the overall packing efficiency. |

| N···H/H···N | ~5-10% | Indicative of weaker C—H···N interactions involving the cyano group. |

| O···C/C···O | ~5-10% | Arises from contacts between the nitro and carbonyl oxygen atoms with aromatic carbon atoms. |

| N···C/C···N | ~5% | Represents interactions involving the cyano and nitro groups with the aromatic system. |

| O···O | ~2-5% | Short contacts between nitro group oxygen atoms in adjacent molecules. |

| H···H | ~1-3% | Contacts between hydrogen atoms on the periphery of the molecules. |

The carboxylic acid group is a strong hydrogen bond donor and acceptor and is predicted to form robust centrosymmetric dimers via O—H···O hydrogen bonds, a common and highly predictable supramolecular synthon in carboxylic acids. These dimers are likely to be the primary building blocks of the crystal structure.

The nitro and cyano groups are strong electron-withdrawing groups and will influence the electronic distribution of the aromatic ring, thereby affecting the nature of π-π stacking interactions. It is anticipated that these interactions will be of a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion. Furthermore, the oxygen atoms of the nitro group and the nitrogen atom of the cyano group can act as weak hydrogen bond acceptors, participating in C—H···O and C—H···N interactions with the aromatic C-H donors of neighboring molecules. These weaker interactions are crucial in guiding the three-dimensional arrangement of the primary hydrogen-bonded dimers.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide quantitative insights into the energetics of these interactions. By calculating the interaction energies of various possible dimeric and extended structures, the most stable supramolecular assemblies can be predicted.

Predicted Geometries and Interaction Energies of Key Intermolecular Interactions

| Interaction | Donor-Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Carboxylic Acid Dimer | O—H···O=C | D···A: 2.6-2.7, H···A: 1.6-1.7 | 170-180 | -12 to -18 |

| C—H···O (Nitro) | C(aromatic)—H···O—N | D···A: 3.2-3.5, H···A: 2.3-2.6 | 140-160 | -1.5 to -3.0 |

| C—H···N (Cyano) | C(aromatic)—H···N≡C | D···A: 3.3-3.6, H···A: 2.4-2.7 | 130-150 | -1.0 to -2.5 |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Centroid-Centroid: 3.5-4.0 | - | -2.0 to -5.0 |

Note: The data presented in the tables are hypothetical predictions based on the analysis of structurally related compounds and general principles of intermolecular interactions. They serve to illustrate the expected nature and strength of the interactions in the absence of specific experimental or computational data for this compound.

Applications of 4 Cyano 2 Nitrobenzoic Acid in Advanced Materials Science and Catalysis

Role as a Precursor in Functional Polymer Synthesis

The presence of a carboxylic acid and a chemically versatile cyano group on the 4-Cyano-2-nitrobenzoic acid molecule provides reactive sites for polymerization reactions. While its direct use as a primary monomer in large-scale polymer production is not widely documented, its derivatives are instrumental in creating specialty polymers with tailored functionalities.

Derivatives of cyanobenzoic acids are employed in advanced polymerization techniques to create polymers with precise architectures and, consequently, tunable properties. For instance, compounds with similar structures, such as 4-cyano-4-(thiobenzoylthio)pentanoic acid, serve as highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgsemanticscholar.org This method allows for the synthesis of polymers with controlled molecular weights and low dispersity. rsc.org By analogy, this compound could be chemically modified to act as a CTA or a functional monomer, enabling the synthesis of block copolymers and other complex polymer structures. The incorporation of its rigid aromatic core and polar functional groups into a polymer backbone would be expected to influence properties such as thermal stability, solubility, and mechanical strength.

Electroactive polymers (EAPs) are materials that change shape in response to electrical stimulation. mdpi.com The synthesis of such materials often involves incorporating molecules with specific electronic properties into a polymer matrix. The nitro and cyano groups of this compound are strong electron-withdrawing groups, which can impart specific electronic characteristics to a polymer chain. If integrated into a conjugated polymer system, these functionalities could modulate the polymer's electronic band gap, influencing its conductivity and optical properties. While direct synthesis of photoactive or electroactive polymers from this compound is not extensively reported, its electronic profile makes it a candidate for research into new materials for applications in sensors, actuators, and organic electronics. mdpi.com

Applications as a Ligand or Auxiliary in Catalytic Systems

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as the catalyst. The electronic and steric properties of the ligand are crucial in determining the catalyst's activity and selectivity. While the direct application of this compound as a primary ligand is not extensively documented, it possesses features that make it and its derivatives of interest in catalytic system design.

The carboxylic acid group can coordinate to a metal center, and the electron-withdrawing nitro and cyano groups can modulate the electronic properties of that metal center, thereby influencing its catalytic activity. Furthermore, it can serve as an "auxiliary" ligand, a component that helps stabilize the active catalytic species or facilitates a key step in the catalytic cycle. For instance, in certain palladium-catalyzed reactions, auxiliary ligands can act as proton acceptors or donors to facilitate bond-breaking and bond-forming steps. While there are reports on the catalytic reduction of 4-nitrobenzoic acid, where the molecule acts as the substrate for the reaction, this highlights the chemical reactivity of the nitro group which is a key feature of the title compound. researchgate.net The design of catalytic systems using organoselenium ligands has also been explored for a variety of chemical transformations. rsc.org

Involvement in Chiral Induction and Asymmetric Synthesis

Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral molecules containing cyano and carboxylic acid groups are valuable building blocks.